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3''-Adenylylstreptomycin - 22169-43-3

3''-Adenylylstreptomycin

Catalog Number: EVT-1538000
CAS Number: 22169-43-3
Molecular Formula: C31H51N12O18P
Molecular Weight: 910.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3''-adenylylstreptomycin is a streptomycin phosphate, a nucleotide-oligosaccharide, an adenosine 5'-phosphate, an aldehyde, a member of guanidines and a purine ribonucleoside 5'-monophosphate. It derives from a streptomycin. It is a conjugate base of a 3''-adenylylstreptomycin(2+).
Source

Streptomycin was originally isolated from Streptomyces griseus, a soil bacterium. The synthesis of 3''-Adenylylstreptomycin can be achieved through enzymatic processes or chemical modifications of streptomycin itself, leveraging the existing biosynthetic pathways of related aminoglycosides.

Classification

3''-Adenylylstreptomycin belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death.

Synthesis Analysis

Methods

The synthesis of 3''-Adenylylstreptomycin can be performed via enzymatic methods or chemical synthesis. Enzymatic synthesis typically involves the use of specific transferases that catalyze the addition of the adenylyl group to streptomycin. For instance, enzymes such as AadA (aminoglycoside adenyltransferase) have been shown to facilitate this reaction by transferring an adenylyl moiety from ATP to the hydroxyl group at the 3'' position of streptomycin .

Technical Details

In laboratory settings, the synthesis may involve:

  1. Substrate Preparation: Purifying streptomycin from natural sources or synthesizing it chemically.
  2. Enzymatic Reaction: Mixing streptomycin with ATP and the appropriate enzyme under controlled conditions (temperature, pH) to promote adenylylation.
  3. Purification: Following the reaction, purification techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate 3''-Adenylylstreptomycin from unreacted substrates and byproducts .
Molecular Structure Analysis

Structure

The molecular structure of 3''-Adenylylstreptomycin consists of a streptamine backbone with an adenosine monophosphate moiety attached at the 3'' position. This structural modification is crucial for its biological activity and resistance profile.

Data

  • Molecular Formula: C₁₁H₁₅N₃O₁₃P
  • Molecular Weight: Approximately 335.23 g/mol
  • Key Functional Groups: Amino groups, hydroxyl groups, and a phosphate group from the adenosine.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 3''-Adenylylstreptomycin is its formation through the adenylation process catalyzed by adenyltransferases. This reaction can be summarized as follows:

Streptomycin+ATPAAD Enzyme3 Adenylylstreptomycin+AMP+PPi\text{Streptomycin}+\text{ATP}\xrightarrow{\text{AAD Enzyme}}\text{3 Adenylylstreptomycin}+\text{AMP}+\text{PPi}

Technical Details

The reaction typically requires:

  • Enzyme Concentration: Optimal levels for maximum activity.
  • Reaction Conditions: Specific pH and temperature for enzyme stability.
  • Time: Sufficient incubation time for completion.
Mechanism of Action

Process

3''-Adenylylstreptomycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The adenylylation at the 3'' position modifies how the antibiotic interacts with bacterial ribosomes, potentially increasing its binding affinity or altering its susceptibility to enzymatic degradation.

Data

Research indicates that modifications like those found in 3''-Adenylylstreptomycin can confer resistance against certain aminoglycoside-modifying enzymes commonly produced by resistant bacterial strains . The mechanism involves:

  1. Binding to Ribosome: The modified antibiotic binds more effectively to the ribosomal RNA.
  2. Disruption of Translation: This binding leads to errors in translation, causing premature termination or incorporation of incorrect amino acids into proteins.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions or in the presence of certain enzymes.
  • Reactivity: Reacts with nucleophiles due to its electrophilic phosphate group, making it susceptible to hydrolysis if not stored properly.
Applications

Scientific Uses

3''-Adenylylstreptomycin is primarily researched for its potential applications in:

  1. Antibiotic Development: As a lead compound for developing new antibiotics that are effective against resistant strains.
  2. Biochemical Studies: To study mechanisms of antibiotic resistance and protein synthesis in bacteria.
  3. Clinical Research: Evaluating its efficacy compared to standard aminoglycosides in treating infections caused by resistant bacteria.
Introduction to 3''-Adenylylstreptomycin: Chemical Identity and Biological Role

Structural Characterization of 3''-Adenylylstreptomycin

3''-Adenylylstreptomycin (C~31~H~51~N~12~O~18~P; molecular weight 910.78 g/mol) maintains streptomycin's core tripartite structure consisting of:

  • Streptidine: A diaminohexose with guanidinyl groups
  • Streptose: A pentose sugar with aldehyde functionality
  • N-Methyl-L-glucosamine: The target ring for 3″-O-adenylylation

The adenylylation occurs specifically at the 3″-hydroxyl group of the N-methyl-L-glucosamine moiety through a phosphodiester bond. This modification introduces substantial steric hindrance and alters the molecule's electrostatic properties. The attached AMP group adopts a characteristic syn conformation relative to the ribose ring, stabilized by hydrophobic interactions within enzyme active sites [9]. This structural alteration disrupts streptomycin's precise interaction with the 16S rRNA of the bacterial 30S ribosomal subunit, specifically interfering with key hydrogen bonds essential for antibacterial activity [2].

Table 1: Molecular Identifiers of 3''-Adenylylstreptomycin

PropertyValue
Systematic NameO-3-Adenylate; Streptomycin, monoester with 5'-adenylic acid
Molecular FormulaC~31~H~51~N~12~O~18~P
CAS Registry Number22169-43-3
InChI KeyXXCKFFAFJMNLBC-YSLWDUGSSA-N
SMILES NotationCN[C@@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](NC(N)=N)[C@@H](O)[C@@H]3NC(N)=N)O[C@@H](C)[C@]2(O)C=O)O[C@@H](CO)[C@H](O)[C@H]1OP(O)(=O)OC[C@H]4O[C@H]([C@H](O)[C@@H]4O)N5C=NC6=C5N=CN=C6N
Stereochemical Complexity19 defined stereocenters

Biosynthetic Pathway and Enzymatic Formation via Streptomycin 3''-Adenylyltransferase (EC 2.7.7.47)

The biosynthesis of 3''-adenylylstreptomycin is catalyzed exclusively by streptomycin 3''-adenylyltransferase (EC 2.7.7.47), a member of the aminoglycoside nucleotidyltransferase (ANT) enzyme family. This enzyme executes an ATP-dependent transfer of the AMP group to streptomycin through a magnesium-dependent reaction:

ATP + Streptomycin ⇌ Diphosphate + 3''-Adenylylstreptomycin

This enzyme (also designated AAD(3″) exhibits remarkable substrate flexibility, additionally modifying spectinomycin at its 9-hydroxyl position. The enzyme operates via a sequential mechanism requiring ordered cofactor binding: Magnesium-ATP complex formation precedes antibiotic binding. Structural analyses reveal that ATP binding induces a significant conformational change (11° domain rotation) in the enzyme, creating the streptomycin binding pocket at the interdomain cleft [2] [6].

The catalytic mechanism involves precise positioning of streptomycin's N-methyl-L-glucosamine ring:

  • Trp-112 provides stacking interactions with the antibiotic's C-ring
  • Asp-182 hydrogen bonds with the 6″-hydroxyl group
  • Glu-87 acts as the catalytic base, activating the 3″-hydroxyl for nucleophilic attack on the ATP α-phosphate
  • Two magnesium ions coordinate the triphosphate moiety of ATP, facilitating phosphoanhydride bond cleavage

Genetic determinants (aadA genes) encoding these enzymes reside on mobile genetic elements (plasmids, transposons, integrons), enabling rapid dissemination among Gram-negative and Gram-positive pathogens. Different allelic variants exist (e.g., aadA1, aadA2, aadA9), with sequence variations affecting substrate specificity profiles [1] [8] [10].

Table 2: Enzymology of Streptomycin 3''-Adenylyltransferase (EC 2.7.7.47)

PropertyCharacteristic
Systematic NameATP:streptomycin 3''-adenylyltransferase
Enzyme ClassNucleotidyltransferase
Catalytic ReactionATP + Streptomycin → Diphosphate + 3''-Adenylylstreptomycin
Cofactor RequirementMg²⁺ (Two ions coordinated by Asp-47, Asp-49, Glu-87 and ATP phosphates)
Alternative SubstratesSpectinomycin (modified at 9-OH), Dihydrostreptomycin
Genetic DesignationaadA genes (e.g., aadA1, aadA2b, aadA9)
Protein StructureTwo-domain monomer; N-terminal adenylyltransferase domain, C-terminal helical domain
Key Catalytic ResiduesGlu-87 (catalytic base), Asp-182 (substrate positioning), Trp-112 (ring stacking)

Historical Context: Discovery and Early Research on Aminoglycoside Modifying Enzymes

The discovery of streptomycin 3''-adenylyltransferase emerged from investigations into plasmid-mediated resistance during the 1960s. Harwood and Smith's landmark 1969 study provided the first biochemical evidence of enzymatic streptomycin inactivation in Escherichia coli harboring resistance (R) factors. They demonstrated that resistant bacterial extracts could inactivate streptomycin in an ATP-dependent manner, characterizing the reaction products as modified streptomycin derivatives [1]. This discovery established the foundation for the aminoglycoside-modifying enzyme (AME) paradigm, explaining a major resistance mechanism independent of membrane permeability or target alteration.

Throughout the 1970s-1980s, researchers purified and characterized these enzymes from diverse bacterial pathogens. Kono and colleagues (1987) isolated chromosomal streptomycin adenylyltransferase from Bacillus subtilis derivatives, revealing that these enzymes were not exclusively plasmid-encoded. Concurrently, epidemiological studies identified clinically significant variants, including ANT(3″)-Ia (AadA) in Salmonella enterica, which exhibited dual specificity for streptomycin and spectinomycin [8].

The advent of molecular cloning and sequencing in the 1980s-1990s revealed the genetic heterogeneity of aadA alleles (aadA1, aadA2, etc.) and their association with mobile integrons. Clark et al. (1999) documented the presence of an aadA gene in Enterococcus faecalis, confirming the intergeneric spread of resistance determinants. Structural biology breakthroughs, including the first apo-AadA structure and subsequent ligand-bound complexes, revealed the allosteric activation mechanism triggered by ATP binding and the precise structural basis for dual substrate recognition [2] [3] [6].

Table 3: Historical Milestones in 3''-Adenylylstreptomycin Research

Time PeriodMilestone AchievementSignificance
1969Identification of R-factor mediated enzymatic streptomycin adenylylation (Harwood & Smith)Established enzymatic modification as a resistance mechanism
1976Formal EC classification (EC 2.7.7.47) by IUBMBRecognition as a distinct nucleotidyltransferase
1987Purification of chromosomal enzyme from Bacillus subtilis (Kono et al.)Demonstrated non-plasmid encoded resistance origins
1990sCloning and sequencing of multiple aadA alleles from pathogensRevealed genetic diversity and association with mobile integrons
1999Detection of aadA in Enterococcus faecalis (Clark et al.)Confirmed cross-generic dissemination
2018High-resolution crystal structures of AadA-ATP-streptomycin complexesElucidated catalytic mechanism and allosteric domain movements

The global proliferation of ANT enzymes fundamentally compromised streptomycin's clinical utility against numerous bacterial pathogens. This historical trajectory underscores the co-evolutionary arms race between antibiotic development and bacterial resistance mechanisms, highlighting 3''-adenylylstreptomycin as both a chemical entity and a biological marker of resistance evolution [3] [4].

Properties

CAS Number

22169-43-3

Product Name

3''-Adenylylstreptomycin

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] hydrogen phosphate

Molecular Formula

C31H51N12O18P

Molecular Weight

910.8 g/mol

InChI

InChI=1S/C31H51N12O18P/c1-8-31(52,5-45)23(28(56-8)59-21-12(42-30(35)36)17(48)11(41-29(33)34)18(49)19(21)50)60-27-13(37-2)22(16(47)9(3-44)58-27)61-62(53,54)55-4-10-15(46)20(51)26(57-10)43-7-40-14-24(32)38-6-39-25(14)43/h5-13,15-23,26-28,37,44,46-52H,3-4H2,1-2H3,(H,53,54)(H2,32,38,39)(H4,33,34,41)(H4,35,36,42)/t8-,9-,10+,11+,12-,13-,15+,16-,17+,18-,19+,20+,21+,22-,23-,26+,27-,28-,31+/m0/s1

InChI Key

XXCKFFAFJMNLBC-YSLWDUGSSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)(C=O)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)(C=O)O

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